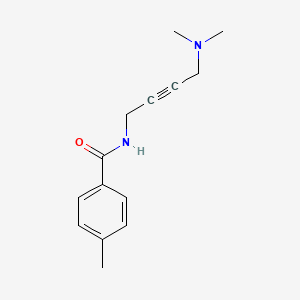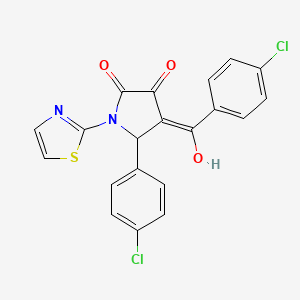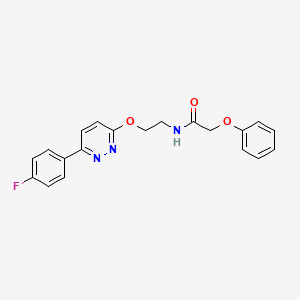![molecular formula C12H17N3O3 B2843352 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006455-09-9](/img/structure/B2843352.png)
1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1006455-09-9 . It has a molecular weight of 251.29 . The IUPAC name for this compound is 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O3/c16-11(14-10-4-2-1-3-5-10)8-15-7-9(6-13-15)12(17)18/h6-7,10H,1-5,8H2,(H,14,16)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Applications De Recherche Scientifique
Improved Synthesis Methods
Research has shown advancements in the synthesis of pyrazole derivatives, highlighting the efficiency and yield improvements in these processes. For example, Dong et al. (2011) described an improved synthesis method for 1H-pyrazole-4-carboxylic acid, increasing the yield significantly to 97.1% from previously reported 70% (Dong, 2011). This advancement suggests that similar methods could potentially be applied to the synthesis of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid, enhancing its availability for research and application.
Molecular Structure and Reactivity
Studies on the molecular structure and reactivity of pyrazole derivatives provide a basis for understanding their potential applications. For instance, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their coordination and crystallization properties with metals such as Cu, Co, and Zn, revealing their potential in forming chelate complexes (Radi et al., 2015). This indicates that pyrazole derivatives, including the one , could have applications in materials science, particularly in the synthesis of coordination complexes with various metals.
Biological and Medicinal Research
Pyrazole derivatives have also been studied for their biological and medicinal properties. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines, which showed potential as anticancer agents and cyclin-dependent kinase (Cdk) inhibitors (Stepanenko et al., 2011). Such research underscores the potential of pyrazole derivatives in the development of new therapeutic agents, suggesting that this compound could also be explored for similar biological and medicinal applications.
Catalysis and Green Chemistry
Research on pyrazole derivatives extends into their use in catalysis and green chemistry applications. For example, Ranu et al. (2008) utilized a basic ionic liquid for the green synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating the role of pyrazole-related compounds in promoting efficient and environmentally friendly chemical reactions (Ranu et al., 2008). This suggests that this compound could potentially be investigated for its utility in catalysis and as a component in green chemistry methodologies.
Propriétés
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(14-10-4-2-1-3-5-10)8-15-7-9(6-13-15)12(17)18/h6-7,10H,1-5,8H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBGJIXRVRCJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)
![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)

![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)


